(-)-Limonene

Descripción general

Descripción

(4S)-limonene is an optically active form of limonene having (4S)-configuration. It is an enantiomer of a (4R)-limonene.

(-)-Limonene is a natural product found in Pinus densiflora, Minthostachys mollis, and other organisms with data available.

A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).

See also: Spearmint Oil (part of).

Actividad Biológica

(-)-Limonene, a cyclic monoterpene found in the peels of citrus fruits, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, neuroprotective, antimicrobial, and antioxidant effects, supported by research findings and case studies.

1. Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways.

- Apoptosis Induction : this compound has been shown to up-regulate pro-apoptotic factors (e.g., Bax) while down-regulating anti-apoptotic factors (e.g., Bcl-2), leading to increased caspase-3 activity in cancer cells .

- Inhibition of Isoprenylation : The compound inhibits protein prenylation, a critical process for the activation of oncogenes such as Ras, thereby suppressing tumor growth .

Case Studies

A clinical trial involving 43 participants with breast cancer demonstrated that this compound concentrated in breast tissue and reduced cyclin D1 expression, which is associated with tumor proliferation . In rodent models, this compound significantly reduced tumor size and number across various cancer types, including lung and mammary cancers .

| Study Reference | Cancer Type | Administration | Outcome |

|---|---|---|---|

| Witschi et al. (2000) | Lung Cancer | Dietary (6.3 g/kg) | Reduced tumor number from 100 to 60% |

| Del Toro-Arreola et al. (2005) | Lymphoma | Dietary (100 g/kg) | Increased lifespan from 21 to 25 days |

| Kaji et al. (2001) | Hepatocarcinogenesis | Drinking Water (10 or 30 g/kg) | Significant reduction in foci number |

2. Neuroprotective Effects

Recent studies have indicated that this compound may provide neuroprotective benefits, particularly in models of Alzheimer's disease.

Research Findings

- In a Drosophila model of Alzheimer's disease, this compound reduced neuronal cell death induced by amyloid-beta (Aβ42) and decreased reactive oxygen species (ROS) levels .

- It exhibited inhibitory effects on acetylcholinesterase (AChE), enhancing cognitive function and memory retention in scopolamine-induced amnesia models .

3. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens.

- The compound disrupts bacterial cell membranes, leading to cell lysis and death. Studies have shown its effectiveness against Escherichia coli, where it caused membrane damage and leakage of intracellular components .

- It also exhibited antibacterial activity against multi-drug resistant strains .

4. Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential by reducing oxidative stress.

Findings

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have indicated that (-)-limonene possesses neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research has demonstrated that this compound can inhibit acetylcholinesterase and butyrylcholinesterase activities, which are crucial in managing cognitive decline associated with Alzheimer's disease. In model organisms like Drosophila, this compound has been shown to reduce amyloid-beta-induced neurotoxicity and oxidative stress levels, suggesting its potential as a therapeutic agent for cognitive disorders .

Anticancer Properties

This compound has been extensively studied for its anticancer effects. It has been shown to induce apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of small G protein isoprenylation and the disruption of key protein complexes involved in tumor growth . In vitro studies have reported that this compound can suppress the proliferation of various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Studies have indicated that it can reduce inflammation-related conditions by modulating oxidative stress markers and enhancing antioxidant enzyme activity . This makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Solvent in Cleaning Products

Due to its effective solvent properties, this compound is widely used in cleaning products as an eco-friendly alternative to traditional solvents. It effectively dissolves oils, greases, and resins without posing significant health risks . Its biodegradable nature makes it suitable for environmentally conscious consumers.

Food Industry Uses

This compound serves as a flavoring agent in food products, imparting a citrus aroma to beverages, candies, and baked goods. It is also utilized to mask bitter flavors in certain medications . Furthermore, its antimicrobial properties enhance food preservation by inhibiting microbial growth.

Cosmetic Applications

In cosmetics, this compound is valued for its fragrance properties and potential skin benefits. It is commonly found in perfumes, lotions, and hair care products due to its pleasant scent and perceived therapeutic effects .

Industrial Cleaning Success

In various manufacturing settings, companies have successfully replaced hazardous solvents with this compound-based cleaners. This transition not only improved worker safety but also enhanced cleaning efficiency without compromising environmental standards .

Healthcare Integration

Practitioners incorporating this compound into aromatherapy practices have reported positive outcomes related to mood enhancement and relaxation. Additionally, patients using dietary supplements containing this compound noted improvements in digestive health and overall well-being .

Data Summary Table

| Application Area | Specific Uses | Benefits/Effects |

|---|---|---|

| Therapeutics | Neuroprotection, anticancer | Reduces oxidative stress; induces apoptosis |

| Industrial | Cleaning products | Eco-friendly solvent; effective cleaner |

| Food Industry | Flavoring agent | Enhances taste; antimicrobial properties |

| Cosmetics | Fragrance component | Pleasant scent; potential skin benefits |

Propiedades

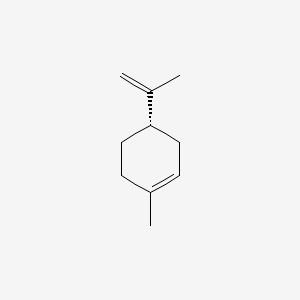

IUPAC Name |

(4S)-1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047078 | |

| Record name | (S)-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; lemon-like odor; [CHEMINFO], Liquid | |

| Record name | l-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

48 °C | |

| Record name | l-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0138 mg/mL at 25 °C | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.44 [mmHg] | |

| Record name | l-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5989-54-8 | |

| Record name | (S)-Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47MAJ1Y2NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-74.3 °C | |

| Record name | (-)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of l-Limonene?

A1: l-Limonene ((S)-limonene) is a chiral molecule with the chemical formula C10H16. It is a cyclic monoterpene with a single double bond, classified as a hydrocarbon.

Q2: What are the key spectroscopic characteristics of l-Limonene?

A2: While specific spectroscopic data isn't provided in the research excerpts, l-Limonene's structure is routinely confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). GC-MS helps identify and quantify l-Limonene within complex mixtures like essential oils [, , , ].

Q3: Does l-Limonene exhibit antifungal properties?

A3: Yes, l-Limonene demonstrates antifungal activity against Candida species, particularly Candida parapsilosis []. It inhibits yeast morphogenesis and adherence to human epithelial cells, suggesting potential anti-virulence properties.

Q4: What role does l-Limonene play in plant defense mechanisms?

A4: l-Limonene is a major component of essential oils in various plants like Citrus species and mint [, , ]. These oils often contribute to a plant's defense against pests and pathogens. For instance, research on Artemisia scoparia indicates that its essential oil, rich in l-Limonene, possesses phytotoxic properties that can inhibit the germination and growth of certain plants [].

Q5: What is known about the environmental impact of l-Limonene?

A5: While l-Limonene is a naturally occurring compound, its release into the environment, particularly from industrial processes, requires careful consideration []. Research on its biodegradability and ecotoxicological effects is essential to understand its long-term impact and develop sustainable practices [, ].

Q6: Is there evidence of l-Limonene contributing to atmospheric reactions?

A6: Yes, research at the Amphitrite Point Observatory identified l-Limonene as a significant contributor to nocturnal ozone depletion events []. The study highlights the importance of understanding biogenic emissions of l-Limonene and their role in atmospheric chemistry.

Q7: What are the main applications of l-Limonene?

A7: l-Limonene is a versatile compound with applications in various industries. It is widely used as a fragrance and flavoring agent in food, cosmetics, and cleaning products []. Its solvent properties make it suitable for use in industrial cleaners and as a replacement for traditional solvents [, , ].

Q8: How does the chirality of Limonene impact its applications?

A8: Both enantiomers of Limonene, (R)-Limonene (d-limonene) and (S)-limonene (l-limonene), possess distinct olfactory properties [, ]. While d-limonene has a characteristic orange smell, l-limonene exhibits a turpentine-like odor. This difference in aroma significantly influences their applications in the fragrance industry.

Q9: Are there efforts to develop sustainable production methods for l-Limonene?

A9: The increasing demand for l-Limonene necessitates sustainable production practices. Researchers are exploring alternative extraction methods, like microwave extraction, for higher yields and reduced environmental impact [].

Q10: What are the key areas for future research on l-Limonene?

A10: Despite its widespread use, several research avenues remain unexplored for l-Limonene. Investigating its potential in drug delivery systems, understanding its interaction with biological membranes at a molecular level, and elucidating its metabolic fate are crucial for expanding its applications safely and effectively [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.